5-chloro-N-[4'-(5-chlorothiophene-2-amido)-3,3'-dimethyl-[1,1'-biphenyl]-4-yl]thiophene-2-carboxamide
Description
This compound is a bis-chlorothiophene carboxamide derivative featuring a biphenyl core substituted with dimethyl groups and dual amide linkages. Its molecular architecture is characterized by:
- Two 5-chlorothiophene-2-carboxamide moieties linked via a 3,3'-dimethylbiphenyl scaffold.
- Electron-withdrawing chloro groups enhancing stability and influencing intermolecular interactions.
Synthetic routes for analogous compounds often involve coupling reactions between halogenated thiophene precursors and aromatic amines under basic conditions, as seen in thiocarbamoyl precursor cyclization methods .
Properties
IUPAC Name |
5-chloro-N-[4-[4-[(5-chlorothiophene-2-carbonyl)amino]-3-methylphenyl]-2-methylphenyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Cl2N2O2S2/c1-13-11-15(3-5-17(13)27-23(29)19-7-9-21(25)31-19)16-4-6-18(14(2)12-16)28-24(30)20-8-10-22(26)32-20/h3-12H,1-2H3,(H,27,29)(H,28,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUBCASDIPFRDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)NC(=O)C3=CC=C(S3)Cl)C)NC(=O)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Cl2N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[4’-(5-chlorothiophene-2-amido)-3,3’-dimethyl-[1,1’-biphenyl]-4-yl]thiophene-2-carboxamide involves multiple steps, including the formation of intermediate compounds. The process typically starts with the chlorination of thiophene-2-carboxaldehyde to produce 5-chlorothiophene-2-carboxaldehyde . This intermediate is then reacted with various amines and biphenyl derivatives under controlled conditions to form the final product. The reaction conditions often involve the use of solvents like DMSO and methanol, with heating and sonication to enhance solubility and reaction rates .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reaction time. The final product is typically purified using techniques like recrystallization and chromatography to ensure high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[4’-(5-chlorothiophene-2-amido)-3,3’-dimethyl-[1,1’-biphenyl]-4-yl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the replacement of the chloro groups with the nucleophile .
Scientific Research Applications
5-chloro-N-[4’-(5-chlorothiophene-2-amido)-3,3’-dimethyl-[1,1’-biphenyl]-4-yl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-[4’-(5-chlorothiophene-2-amido)-3,3’-dimethyl-[1,1’-biphenyl]-4-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Similarities and Key Differences
Table 1: Structural Comparison of Selected Thiophene Carboxamide Derivatives
Key Observations:
Nitrothiophene derivatives (e.g., ) exhibit antibacterial activity due to nitro group redox properties, whereas the target compound’s chloro substituents likely prioritize stability over direct antimicrobial action .
Synthetic Complexity :
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
Key Findings:
- Nitro-substituted analogs show reduced metabolic stability due to nitroreductase susceptibility, whereas chloro groups in the target compound may confer resistance to enzymatic degradation .
Biological Activity
The compound 5-chloro-N-[4'-(5-chlorothiophene-2-amido)-3,3'-dimethyl-[1,1'-biphenyl]-4-yl]thiophene-2-carboxamide is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a thiophene core, which is known for its diverse biological activities. The presence of chlorine and amido groups enhances its potential for interacting with biological targets.
Chemical Formula
- Molecular Formula: C₂₁H₁₈Cl₂N₂O₂S₂
- Molecular Weight: 463.42 g/mol
Structural Features
- Chlorine Substituents: Two chlorine atoms contribute to the compound's lipophilicity and potential reactivity.
- Biphenyl Structure: The biphenyl moiety may facilitate interactions with various biological receptors.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing thiophene rings. For instance, derivatives of 5-chlorothiophene have shown significant activity against various bacterial strains, including E. coli and S. aureus .
Table 1: Antimicrobial Activity of Thiophene Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| 5-Chloro Thiophene Derivative | E. coli | 15 |
| 5-Chloro Thiophene Derivative | S. aureus | 18 |
Anticancer Activity
The compound's structural features suggest potential anticancer activity. Studies have demonstrated that similar thiophene-based compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Case Study: Anticancer Effects
In vitro studies on a related thiophene compound showed an IC50 value of 2.8 µM against cancer cell lines, indicating significant cytotoxicity . The mechanism involved the activation of caspase pathways leading to programmed cell death.
Anti-inflammatory Activity
Compounds with similar scaffolds have exhibited anti-inflammatory effects by inhibiting pro-inflammatory cytokines. Research indicates that thiophene derivatives can modulate NF-kB signaling pathways, reducing inflammation in cellular models .
The precise mechanism by which this compound exerts its biological effects remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific protein targets involved in disease pathways.
Q & A
Q. How to design control experiments for mechanistic studies?
- Negative Controls : Use scrambled analogs or inactive enantiomers to rule out non-specific effects .
- Positive Controls : Include known inhibitors (e.g., staurosporine for kinase assays) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
